molecular formula C12H22ClNO3 B1478026 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one CAS No. 2098075-61-5

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one

Cat. No. B1478026
CAS RN: 2098075-61-5
M. Wt: 263.76 g/mol
InChI Key: ZTDMMPGMRIVEPV-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one, also known as 2-C-E, is a synthetic compound with a wide range of applications in the scientific community. It is a white, crystalline solid with a melting point of 140°C and a boiling point of 159°C. It is soluble in water, alcohols, and most organic solvents. 2-C-E is primarily used as a research tool for scientists to study the effects of various compounds on the body, as well as the biochemical and physiological effects of different substances.

Scientific Research Applications

Chemical Interactions and Metabolism

Chloroprene, a related chlorinated compound, is metabolized into various chlorinated aldehydes and ketones, demonstrating the detoxication pathways involving glutathione and epoxide hydrolase. This suggests that compounds like "2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one" may undergo similar metabolic transformations and play a role in understanding detoxification mechanisms (Munter et al., 2003).

Synthesis and Structural Analysis

The synthesis and molecular structure of related compounds, achieved through heterocyclization, highlight the versatility of chlorinated compounds in chemical synthesis, suggesting potential applications in developing novel chemical entities with specific structural features (Guseinov et al., 2006).

Bioactivation Studies

Studies on bioactivation of chlorinated compounds, such as 1-chloro-2-hydroxy-3-butene, offer insights into their metabolic fate and the formation of potentially toxic metabolites, which is essential for understanding the toxicological profiles of these compounds and their safety in various applications (Wang et al., 2018).

Antimicrobial Evaluation

Some chlorinated compounds have been evaluated for their antimicrobial properties, suggesting that derivatives of "2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one" could potentially be explored for antimicrobial applications (Fadda et al., 2016).

Chemical Synthesis and Reactivity

The reactivity and synthesis of related compounds, such as those involving diethyl (2-morpholinoethyl)malonate, demonstrate the chemical versatility and potential applications of chlorinated compounds in creating functionally diverse molecules (Mesropyan et al., 2010).

properties

IUPAC Name

2-chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO3/c1-4-9(13)12(15)14-7-10(16-5-2)11(8-14)17-6-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDMMPGMRIVEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C(C1)OCC)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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